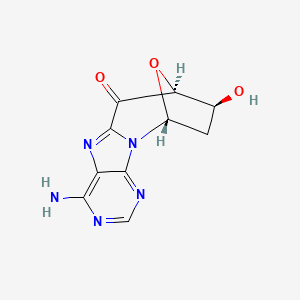

5'-Oxo-2'-deoxy-8,5'-cycloadenosine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N5O3 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

(1R,12S,13S)-7-amino-13-hydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one |

InChI |

InChI=1S/C10H9N5O3/c11-8-5-9(13-2-12-8)15-4-1-3(16)7(18-4)6(17)10(15)14-5/h2-4,7,16H,1H2,(H2,11,12,13)/t3-,4+,7-/m0/s1 |

InChI Key |

CXDLKPKJYGNMJL-XIVJJUGBSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]2C(=O)C3=NC4=C(N=CN=C4N3[C@@H]1O2)N)O |

Canonical SMILES |

C1C(C2C(=O)C3=NC4=C(N=CN=C4N3C1O2)N)O |

Origin of Product |

United States |

Mechanisms of Formation of 5 Oxo 2 Deoxy 8,5 Cycloadenosine in Deoxyribonucleic Acid

Hydroxyl Radical-Induced Formation Pathways

The generation of 5'-Oxo-2'-deoxy-8,5'-cycloadenosine is predominantly initiated by the highly reactive hydroxyl radical (•OH). nih.govresearchgate.net This process involves a two-step mechanism: hydrogen atom abstraction followed by an intramolecular cyclization.

Initial Hydrogen Atom Abstraction from C5'

The primary step in the formation of this lesion is the abstraction of a hydrogen atom from the C5' position of the 2'-deoxyribose sugar moiety in a 2'-deoxyadenosine (B1664071) residue by a hydroxyl radical. nih.govresearchgate.netnih.gov This abstraction results in the formation of a C5' radical. researchgate.netresearchgate.net The C5' carbon of the sugar is a primary target for hydroxyl radical attack. nih.gov

Intramolecular Cyclization via C5' Radical Attack at C8

Following its formation, the C5' radical undergoes an intramolecular cyclization by attacking the C8 position of the adenine (B156593) base within the same nucleoside. nih.govnih.govnih.gov This attack on the C8-N7 double bond of the purine (B94841) ring leads to the formation of a new covalent bond between the sugar and the base. nih.govresearchgate.net Subsequent oxidation of the resulting radical intermediate yields the stable this compound lesion. nih.gov

Influence of Diastereomeric Forms (5'R and 5'S) on Formation

The cyclization process results in the formation of two diastereomers of this compound, designated as (5'R) and (5'S). researchgate.netresearchgate.net The ratio of these diastereomers is significantly influenced by the conformation of the DNA and the experimental conditions. researchgate.net

Theoretical studies have indicated that the formation of the (5'R) diastereomer is energetically more favorable. nih.gov This preference is attributed to the stabilization of the pro-(5'R) conformation through favorable hydrogen-bonded structures. nih.gov However, experimental observations in mammalian tissues have sometimes shown similar or even greater levels of the (5'S) diastereomer, suggesting that other factors, such as more efficient repair of the (5'R) form, may play a role in the observed ratios. nih.gov The steric bulk of substituents can also influence the stereoselectivity, with bulkier groups favoring the C5'-endo conformation, which leads to a higher (5'S)/(5'R) ratio. nih.gov Conversely, the presence of water as a solvent can promote the (5'R)-stereoselective cyclization by stabilizing the C5'-exo conformation through intermolecular hydrogen bonding. nih.gov

| Condition | Favored Diastereomer | Influencing Factor | Reference |

|---|---|---|---|

| Theoretical Energetics | 5'R | Greater stability of the 5'R form. | nih.gov |

| Pro-(5'R) Conformation | 5'R | Favorable hydrogen-bonded structures. | nih.gov |

| Bulky Substituents | 5'S | Steric repulsion favoring the C5'-endo conformation. | nih.gov |

| Aqueous Solvent | 5'R | Intermolecular hydrogen bonding stabilizing the C5'-exo conformation. | nih.gov |

Role of Oxidative Stressors and Ionizing Radiation in Lesion Induction

The formation of this compound is a hallmark of oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS). nih.govmdpi.com Ionizing radiation, such as X-rays and gamma-rays, is a potent inducer of this lesion because it generates hydroxyl radicals through the radiolysis of water. nih.govebi.ac.ukresearchwithrutgers.com

Fenton-type reagents, which involve transition metals like iron (Fe) or copper (Cu) and hydrogen peroxide, can also induce the formation of both (5'R) and (5'S) diastereomers of this compound. nih.govebi.ac.uk This suggests that the Fenton reaction may be an important endogenous source for the generation of this DNA damage. nih.gov Studies have shown a dose-responsive formation of these lesions upon treatment of DNA with Fenton reagents. nih.gov

Structural and Conformational Impact of 5 Oxo 2 Deoxy 8,5 Cycloadenosine Within Dna

Alterations in Deoxyribose Conformation: O4'-exo Pseudorotation

A hallmark of 8,5'-cyclopurine lesions, including the related (5’S)-8,5’-cyclo-2’-deoxyadenosine (S-cdA) and (5’S)-8,5’-cyclo-2’-deoxyguanosine (S-cdG), is the dramatic shift in the deoxyribose sugar pucker. nih.govnih.govresearchgate.net Structural studies have consistently shown that the presence of the C5'-C8 covalent bond forces the deoxyribose into an unusual O4'-exo conformation, also known as a "west" pseudorotation. nih.govnih.govresearchgate.net This is a significant deviation from the typical C2'-endo ("south") conformation found in canonical B-DNA. The O4'-exo pucker in S-cdG, for instance, is characterized by a pseudorotation phase angle (P) of approximately 280°. nih.gov It is highly probable that 5'-Oxo-2'-deoxy-8,5'-cycloadenosine would induce a similar O4'-exo conformation due to the constraints of the cyclization. This altered sugar pucker is a primary driver of the broader structural perturbations observed in DNA containing this type of lesion.

Impact on DNA Helical Structure and Stability

The unusual O4'-exo sugar pucker of the cyclopurine lesion directly leads to perturbations in the local helical parameters of the DNA duplex. nih.govnih.gov Specifically, studies on S-cdG have demonstrated that this lesion perturbs the helical twist and the stacking of base pairs at the lesion site and, notably, at the 5'-neighboring base pair. nih.govnih.gov While Watson-Crick base pairing can be maintained at the lesion site itself, the altered backbone conformation disrupts the regular stacking interactions that are crucial for the stability of the B-DNA helix. nih.govresearchgate.net This disruption of base stacking is a key feature of the structural distortion caused by these lesions.

The structural perturbations introduced by 8,5'-cyclopurine lesions result in a measurable thermodynamic destabilization of the DNA duplex. nih.govnih.gov UV melting experiments on DNA duplexes containing S-cdA or S-cdG show a significant decrease in the melting temperature (Tm) compared to their unmodified counterparts. nih.govresearchgate.net For example, the presence of a single S-cdG lesion can lower the Tm of a DNA duplex by as much as 9°C. researchgate.net This destabilization is a direct consequence of the poor base stacking and the strain induced by the distorted sugar-phosphate backbone. nih.govresearchgate.net It is expected that the 5'-oxo group in this compound would contribute to or even enhance this destabilizing effect.

Stereochemical Considerations and Diastereomeric Differences (5'R vs. 5'S)

The formation of the C5'-C8 bond creates a new chiral center at the C5' position, leading to the existence of two diastereomers: (5'R) and (5'S). nih.govmdpi.comnih.gov The spatial orientation of the substituents at this center has a profound influence on the biological consequences of the lesion. nih.govmdpi.com The additional covalent bond in both diastereomers of 8,5'-cyclo-2'-deoxyguanosine (B17932) makes the structure extremely rigid, locking the nucleoside in an anti-conformation. mdpi.com However, the orientation of the 5'-OH group (or in this case, the 5'-oxo group) is fixed in different positions for the two diastereomers. mdpi.com

In solution, the (5'R) diastereomers of 8,5'-cyclo-2'-deoxypurines are generally formed in higher yields than their (5'S) counterparts in isolated DNA. nih.gov However, the biological impact can differ significantly. For instance, studies on related cyclopurines have shown that the two diastereomers can be processed differently by DNA repair enzymes and can have distinct effects on DNA and RNA polymerase activity. mdpi.com These differences underscore the critical importance of stereochemistry in determining the biological outcome of this type of DNA damage.

Structural Insights from Spectroscopic and Computational Studies

A combination of advanced spectroscopic techniques and computational modeling has been indispensable in elucidating the structural details of DNA containing these complex lesions.

Molecular Dynamics (MD) Simulations and Energy Minimization

Molecular dynamics (MD) simulations and energy minimization are powerful computational tools used to model and understand the structural distortions induced by 8,5'-cyclopurine lesions in DNA. These methods provide detailed insights into the conformational changes at the atomic level that are difficult to capture through experimental techniques alone.

Key Research Findings:

Structural Rigidity: The defining feature of the 8,5'-cyclopurine lesion is the covalent bond between the C5' and C8 atoms, which severely restricts rotation around the glycosidic bond (C1'-N9) and the C4'-C5' bond. nih.gov This rigidity forces the nucleoside into a fixed anti-conformation. nih.gov Energy-minimized models show the distance between the C5' and C8 carbons to be approximately 1.513 Å, confirming the presence of this covalent linkage. nih.gov

Sugar Pucker and Backbone Distortion: MD simulations reveal that the lesion causes an unusual puckering of the sugar moiety. nih.gov Specifically, for the (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) lesion, the deoxyribose adopts an O4'-exo ("west") pseudorotation, which is a significant deviation from the typical C2'-endo conformation found in B-DNA. researchgate.net This unusual sugar pucker leads to considerable deformation of the sugar-phosphate backbone. researchgate.net Theoretical studies on DNAzymes containing 8,5'-cyclo-2'deoxyadenosine (cdA) have shown that the lesion's stereochemistry significantly alters the distances between adjacent phosphate (B84403) groups, further highlighting the backbone perturbation. mdpi.com

Helical Disruption: The presence of the cyclopurine lesion perturbs the local helical structure of the DNA. Simulations of DNA duplexes containing a (5'S)-cdG lesion have demonstrated significant changes in the helical twist and base pair stacking at the lesion site and with the neighboring base pairs, particularly on the 5'-side of the lesion. researchgate.net Similar disruptive behavior has been noted for duplexes containing (5'S)-cdA. researchgate.net Despite these distortions, studies indicate that Watson-Crick base pairing can be maintained at the lesion site. researchgate.net

Stereoisomer-Dependent Effects: The structural impact can depend on the stereoisomer, (5'R) or (5'S). In studies of 5′,8-cyclo-2′-deoxyguanosine, the 5'OH group is locked into a gauche(-) orientation for the 5'S diastereomer and a trans orientation for the 5'R diastereomer. nih.gov This difference in stereochemistry has been shown to influence the extent of structural changes and can affect biological processes like DNA repair. mdpi.commdpi.com

Table 1: Summary of MD Simulation Findings for 8,5'-Cyclopurine Lesions

| Structural Parameter | Observed Perturbation | Reference |

|---|---|---|

| Glycosidic Bond (χ) | Rotation inhibited; fixed in anti-conformation | nih.gov |

| Sugar Pucker | Unusual O4'-exo (west) pseudorotation observed | researchgate.net |

| Phosphate Backbone | Deformation of the sugar-phosphate backbone; altered distances between phosphate groups | researchgate.netmdpi.com |

| Helical Twist & Stacking | Perturbed at the lesion site and 5'-neighboring base pair | researchgate.net |

| Base Pairing | Watson-Crick pairing largely conserved at the lesion site | researchgate.net |

X-ray Crystallography of Related Cyclopurine Nucleosides

While obtaining a high-resolution X-ray crystal structure of a DNA duplex containing an 8,5'-cyclopurine lesion has proven challenging, crystallographic analysis of the isolated nucleoside and related DNA-protein complexes provides crucial validation for the structures predicted by computational models.

Key Research Findings:

Nucleoside Crystal Structure: Direct structural measurement from the crystal structure of 8,5'-cycloadenosine confirms the covalent bond between the C5' and C8 atoms. nih.gov The measured distance of 1.513 Å in the crystal structure is consistent with the values used in and derived from energy-minimization models of DNA containing the lesion. nih.gov

Inference from DNA Repair Complexes: X-ray crystallography has been successfully used to study how DNA repair enzymes handle bulky lesions. nih.gov For instance, the crystal structure of a DNA photolyase bound to DNA containing a cyclobutane (B1203170) pyrimidine (B1678525) dimer (a different bulky lesion) shows that the DNA must be bent by approximately 50 degrees and the lesion flipped out of the helix to fit into the enzyme's active site. nih.gov Although not directly of a cyclopurine, these structures demonstrate the significant helical distortion that bulky lesions, including 8,5'-cyclopurines, necessitate for recognition and repair. The structural perturbations predicted by MD simulations, such as backbone deformation and helical untwisting, are consistent with the requirement for such a dramatic conformational change during enzymatic processing. nih.govresearchgate.net

The combined insights from MD simulations and limited crystallographic data create a consistent picture of 8,5'-cyclopurine nucleosides as highly distorting DNA lesions that present a significant challenge to the cellular machinery for DNA replication and repair.

Biological Consequences of 5 Oxo 2 Deoxy 8,5 Cycloadenosine in Genetic Processes

Effects on DNA Replication and Polymerase Bypass

The presence of 5'-Oxo-2'-deoxy-8,5'-cycloadenosine in the DNA template poses a considerable obstacle to the replication machinery, often leading to replication fork stalling and potential collapse. The cell employs specialized mechanisms to bypass such lesions, though often at the cost of genomic stability.

5',8-cyclopurine-2'-deoxynucleosides, including the this compound lesion, are known to be repaired with low efficiency by nucleotide excision repair, which can lead to their accumulation in the genome. nih.gov When a replication fork encounters this lesion, it can act as a significant block to DNA polymerases. nih.gov The structural distortion of the DNA helix caused by the covalent bond between the C8 of the adenine (B156593) base and the C5' of the deoxyribose sugar is a major contributing factor to this blockage. nih.gov

To overcome this impasse, cells utilize a process known as translesion synthesis (TLS), which involves specialized DNA polymerases capable of replicating across damaged DNA. nih.govresearchgate.net DNA polymerase β (pol β) has been identified as playing a crucial role in bypassing 5',8-cyclo-dA lesions during both DNA replication and base excision repair. nih.gov Studies have shown that pol β can efficiently bypass the (5'R)-diastereomer of 8,5'-cyclo-2'-deoxyadenosine (B1254554). nih.gov However, its bypass of the (5'S)-diastereomer is inefficient and can lead to the accumulation of single-strand DNA breaks. nih.gov This suggests that the stereochemistry of the lesion significantly influences the efficiency and outcome of the bypass mechanism. nih.gov In Escherichia coli, DNA polymerase V is absolutely required for the bypass of the related (5'S)-8,5'-cyclo-2'-deoxyguanosine lesion, highlighting the specialized nature of these bypass polymerases. nih.gov

| Lesion | Polymerase | Organism | Bypass Efficiency | Outcome | Reference |

|---|---|---|---|---|---|

| (5'R)-8,5'-cyclo-2'-deoxyadenosine | DNA polymerase β | Human | Efficient | Lesion bypass | nih.gov |

| (5'S)-8,5'-cyclo-2'-deoxyadenosine | DNA polymerase β | Human | Inefficient | Single-strand DNA break accumulation | nih.gov |

| (5'S)-8,5'-cyclo-2'-deoxyadenosine | DNA polymerase IV | E. coli | - | Contributes to S-cdA → G mutations | nih.gov |

| (5'S)-8,5'-cyclo-2'-deoxyguanosine | DNA polymerase V | E. coli | Required for bypass | Mutagenic bypass | nih.gov |

The bypass of this compound by TLS polymerases is an inherently error-prone process that can lead to mutations. nih.govnih.gov The nature of the inserted nucleotide opposite the lesion is dependent on the specific polymerase involved and the stereochemistry of the cycloadenosine lesion.

In E. coli, the replication of a plasmid containing (5'S)-8,5'-cyclo-2'-deoxyadenosine was found to be both mutagenic and highly genotoxic. nih.gov The primary mutations observed were S-cdA → T and S-cdA → G substitutions. nih.gov The frequency of S-cdA → G mutations was found to be dependent on the presence of DNA polymerase IV. nih.gov For the related lesion, (5'S)-8,5'-cyclo-2'-deoxyguanosine, replication in E. coli is also highly mutagenic, with S-cdG → A transversions being the most frequent mutation. nih.gov

Studies with DNA polymerase β have shown that the bypass of 8,5'-cyclo-dA can lead to nucleotide misinsertions. nih.gov The inaccurate nature of TLS across these lesions underscores their contribution to genomic instability and the potential for disease development.

| Lesion | Organism | Observed Mutations | Key Polymerase(s) | Reference |

|---|---|---|---|---|

| (5'S)-8,5'-cyclo-2'-deoxyadenosine | E. coli | S-cdA → T, S-cdA → G | Pol V, Pol IV | nih.gov |

| (5'S)-8,5'-cyclo-2'-deoxyguanosine | E. coli | S-cdG → A, S-cdG → T, Deletions | Pol V | nih.gov |

Influence on Gene Expression and Transcription

The presence of this compound within a gene's coding sequence or regulatory regions can severely impede transcription, thereby affecting gene expression.

Similar to its effect on DNA replication, 8,5'-cyclo-2'-deoxyadenosine acts as a strong block to transcription by RNA polymerase II (Pol II). nih.govnih.gov This stalling of Pol II at the lesion site can have significant biological consequences, including the downregulation of gene expression and the initiation of transcription-coupled nucleotide excision repair (TC-NER). nih.gov The stalled Pol II acts as a sensor for DNA damage, signaling for the recruitment of repair factors. nih.govresearchgate.net

Despite the strong blockage, some level of transcriptional bypass can occur, often facilitated by transcription elongation factors. nih.govembopress.org However, this bypass is a slow and often error-prone process. nih.gov

When RNA polymerase II does manage to bypass a this compound lesion, the fidelity of mRNA synthesis can be compromised. nih.gov Studies on the related 8,5'-cyclo-2'-deoxyadenosine (CydA) lesion have shown that Pol II can slowly bypass it, but this can lead to mutations in the resulting mRNA transcript, such as the misincorporation of adenine opposite the lesion. nih.gov This phenomenon, known as transcriptional mutagenesis, can result in the production of aberrant proteins with altered or lost function, contributing to cellular dysfunction. nih.gov

Interactions with DNA-Binding Proteins and Enzymes (excluding repair enzymes, which are covered separately)

The structural distortion induced by this compound can significantly affect the binding of various DNA-binding proteins and enzymes, thereby interfering with their normal cellular functions. nih.gov

Research on the (5'S)-8,5'-cyclo-2'-deoxyadenosine lesion has demonstrated its inhibitory effect on the binding of several sequence-specific transcription factors, including HSF1, CREB, and NF-κB. nih.gov The presence of this lesion within their recognition sequences can essentially eliminate their binding activity. nih.gov This inhibition is attributed to the significant distortion of the DNA structure caused by the cyclopurine lesion. nih.gov In contrast, the architectural transcription factor HMGA retains some of its binding activity, suggesting that the impact of the lesion can vary depending on the nature of the DNA-protein interaction. nih.gov

Furthermore, the introduction of a (5'R)- or (5'S)-8,5'-cyclo-2'-deoxyadenosine into the catalytic loop of a DNAzyme (10-23 DNAzyme) has been shown to decrease its catalytic activity. mdpi.com The degree of inhibition was dependent on the position and stereochemistry of the cycloadenosine, with the (5'R) stereoisomer at a specific position causing the strongest inhibitory effect due to increased rigidity of the DNAzyme's catalytic loop. mdpi.com

Effects on Protein-DNA Recognition

The presence of (5'S)-8,5'-cyclo-2'-deoxyadenosine ((5'S)-cyclo-dAdo) within the recognition sequence of DNA-binding proteins can severely impede their ability to bind to their target sites. This inhibition is a direct consequence of the structural distortion of the DNA caused by the lesion. nih.gov

Research utilizing electrophoretic mobility shift assays (EMSA) has demonstrated the profound impact of this lesion on the binding of several sequence-specific transcription factors. When (5'S)-cyclo-dAdo was present within their respective recognition sequences, the binding activity of Heat Shock Factor 1 (HSF1), cAMP response element-binding protein (CREB), and Nuclear Factor-kappa B (NF-κB) was almost completely abolished. nih.gov In contrast, the "architectural" transcription factor, High Mobility Group A (HMGA), which binds to the minor groove of DNA and is less dependent on a specific sequence, retained some of its binding activity. nih.gov

Molecular modeling studies suggest that the cyclo-dAdo lesion distorts the DNA structure to such an extent that it prevents the specific hydrogen bonding and other interactions necessary for high-affinity binding by these transcription factors. nih.gov This disruption of protein-DNA recognition can have significant downstream effects on gene expression, as the proper binding of these factors is crucial for the initiation of transcription.

Table 1: Effect of (5'S)-8,5'-cyclo-2'-deoxyadenosine on Transcription Factor Binding

| Transcription Factor | Effect on Binding Activity to Target Sequence Containing (5'S)-cyclo-dAdo |

|---|---|

| HSF1 | Essentially eliminated nih.gov |

| CREB | Essentially eliminated nih.gov |

| NF-κB | Essentially eliminated nih.gov |

| HMGA | Retained some binding activity nih.gov |

Resistance to Nuclease Action

The structural perturbation induced by this compound also confers a significant resistance to the action of various nucleases, including those involved in DNA repair and replication. These lesions are recognized as strong blocks to the progression of DNA polymerases and RNA polymerase II. nih.gov

This resistance is particularly evident in the context of DNA repair pathways. While bulky adducts are typically handled by the Nucleotide Excision Repair (NER) pathway, the efficiency of this process for cyclopurine lesions is notably slow. For instance, (5'S)-8,5'-cyclo-2'-deoxyadenosine is removed approximately 150 times more slowly than cisplatin-DNA adducts, which are also repaired by NER. mdpi.com

Furthermore, this compound is not a substrate for the enzymes of the Base Excision Repair (BER) pathway. researchgate.net This resistance to BER further contributes to its persistence in the genome. While complete enzymatic hydrolysis of DNA containing this lesion can be achieved in vitro for analytical purposes using a combination of enzymes like nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase, this does not reflect the typical in vivo susceptibility to individual repair nucleases. nih.gov The stability of the glycosidic bond in (5'S)-8,5'-cyclo-2'-deoxyadenosine is also significantly increased, showing strong resistance to acid-induced hydrolysis compared to the unmodified 2'-deoxyadenosine (B1664071). nih.gov

The blockage of DNA polymerases has significant implications for DNA replication, potentially leading to stalled replication forks and the generation of double-strand breaks. Similarly, the obstruction of RNA polymerase II can halt transcription, preventing the expression of essential genes. nih.gov

Table 2: Comparative Resistance of 8,5'-cyclo-2'-deoxypurine Lesions

| Lesion | Relative Rate of Removal by NER Compared to Cisplatin-DNA Adducts |

|---|---|

| (5'R)-8,5'-cyclo-2'-deoxyadenosine | 40 times slower mdpi.com |

| (5'S)-8,5'-cyclo-2'-deoxyadenosine | 150 times slower mdpi.com |

Cellular Dna Repair Pathways for 5 Oxo 2 Deoxy 8,5 Cycloadenosine

Exclusive Repair by Nucleotide Excision Repair (NER) Pathway

Scientific evidence strongly indicates that 8,5'-cyclopurine-2'-deoxynucleosides (cPu), including 5'-Oxo-2'-deoxy-8,5'-cycloadenosine, are repaired exclusively by the NER pathway. nih.govnih.gov This is a significant finding, as NER is typically associated with the removal of bulky adducts and UV-induced photoproducts. The repair of these oxidatively induced lesions by NER underscores the pathway's broad substrate specificity and its crucial role in safeguarding the genome from a diverse range of structural distortions. nih.gov Studies using mammalian cell extracts and living cells have demonstrated that (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) is a strong block to gene expression and is repaired by NER, not by BER. nih.gov

The NER pathway is initiated by the recognition of a distortion in the DNA helix. While the precise mechanisms for the recognition of this compound are still under investigation, it is understood that the significant structural perturbation caused by the covalent bond between the C8 of the purine (B94841) base and the C5' of the deoxyribose sugar is the key trigger. This bond forces the nucleoside into a fixed, unnatural conformation, creating a helical distortion that is a hallmark for NER recognition. The presence of this lesion has been shown to induce modifications in the geometry of the DNA duplex, which likely serves as a signal for the NER machinery. nih.gov

8,5'-cyclopurine deoxynucleosides can exist in two diastereomeric forms, the (5'R) and (5'S) isomers. nih.gov Research suggests that the stereochemistry of these lesions can influence their biological properties and repair. nih.gov While detailed studies on the stereospecificity of NER for this compound are ongoing, the different spatial arrangements of the R and S forms can lead to distinct structural distortions in the DNA, which may be recognized and processed with varying efficiencies by the NER machinery. This differential processing could have significant implications for the mutagenic potential and cytotoxic effects of each diastereomer.

Insusceptibility to Base Excision Repair (BER) and Direct Enzymatic Reversion

A defining characteristic of this compound is its complete resistance to the BER pathway. nih.govnih.govnih.gov This is in stark contrast to many other common oxidative DNA lesions, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which are efficiently removed by specific DNA glycosylases in the BER pathway. nih.gov

The first step in the BER pathway is the cleavage of the N-glycosidic bond by a DNA glycosylase to remove the damaged base. However, the N-glycosidic bond in 8,5'-cyclopurine-2'-deoxynucleosides is remarkably stable. nih.govnih.govresearchgate.net Studies have shown that the N-glycosidic bond in (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) is approximately 40-fold more resistant to acid-induced hydrolysis compared to the unmodified deoxyadenosine. nih.gov This increased stability is a direct consequence of the additional covalent bond between the sugar and the base, which sterically hinders the enzymatic machinery of BER from accessing and cleaving the N-glycosidic bond. nih.govnih.govresearchgate.net Even if the C1'-N9 bond were to be cleaved, the base would remain tethered to the sugar backbone via the 8,5' linkage. nih.govresearchgate.net

| Compound Comparison of N-glycosidic Bond Stability |

| (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA): The N-glycosidic bond is about 40 times more resistant to hydrolysis than that of deoxyadenosine. nih.gov |

| (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG): The half-life of the N-glycosidic bond is at least 5-fold higher than that of deoxyguanosine. nih.govnih.govresearchgate.net |

The BER pathway relies on a suite of DNA glycosylases, each evolved to recognize and excise specific types of base damage. To date, no DNA glycosylase has been identified that can recognize and remove this compound or its related cyclopurine lesions. The unique and complex structure of this tandem lesion, with its covalent linkage between the sugar and the base, likely prevents it from fitting into the active site of any known DNA glycosylase. This absence of a specific glycosylase is a primary reason why these lesions are not substrates for the BER pathway.

Implications of Defective NER for Lesion Accumulation

Given that NER is the sole pathway for the removal of this compound, any deficiency in this repair system can lead to the accumulation of these lesions in the genome. nih.gov This is particularly relevant in the context of certain genetic disorders, such as Xeroderma Pigmentosum (XP), where patients have inherited defects in NER. nih.gov The accumulation of cyclopurine lesions in the neuronal DNA of XP patients is thought to contribute to the severe neurodegeneration observed in some forms of the disease. nih.govnih.gov Furthermore, even in individuals with normal NER, this repair pathway does not function in the non-transcribed DNA of terminally differentiated cells like neurons. nih.gov This suggests that cyclopurine lesions may accumulate in these cells over time, potentially playing a role in the aging process. nih.gov

| Research Findings on NER and Lesion Accumulation |

| Xeroderma Pigmentosum (XP): Cells from XP patients, which are deficient in NER, show extremely poor repair of (5'S)-8,5'-cyclo-2'-deoxyadenosine. nih.gov |

| Neurodegeneration: The accumulation of unrepaired cyclopurine lesions in neurons, due to a lack of NER, is a proposed mechanism for the neurodegeneration seen in some XP patients. nih.gov |

| Aging: The accumulation of cyclopurine lesions in the non-transcribed DNA of terminally differentiated cells, even in individuals with proficient NER, may be a contributing factor to the aging process. nih.gov |

Advanced Methodologies for Detection and Quantification of 5 Oxo 2 Deoxy 8,5 Cycloadenosine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used method for the analysis of 5'-Oxo-2'-deoxy-8,5'-cycloadenosine. This technique offers high sensitivity and specificity, allowing for the precise identification and quantification of this DNA lesion. The methodology has been successfully applied to measure the (5'R) and (5'S) diastereomers of 8,5'-cyclo-2'-deoxyadenosine (B1254554) in DNA. nih.govnih.gov

Isotope-Dilution Tandem Mass Spectrometry

Isotope-dilution tandem mass spectrometry is a gold-standard approach for the accurate quantification of this compound. nih.gov This method involves spiking a DNA sample with a known amount of a stable isotope-labeled internal standard of the analyte. The ratio of the endogenous analyte to the internal standard is then measured by LC-MS/MS. This approach corrects for any loss of the analyte during sample preparation and analysis, ensuring highly accurate and precise measurements. nih.gov This technique has demonstrated the ability to detect the compound at a level of 0.1 fmol on-column. nih.gov

For instance, levels of (5'R)-8,5'-cyclo-2'-deoxyadenosine and (5'S)-8,5'-cyclo-2'-deoxyadenosine in mouse liver DNA have been measured at 0.133 ± 0.024 and 0.498 ± 0.065 molecules per 107 DNA 2'-deoxynucleosides, respectively, using this methodology. nih.gov

Sample Hydrolysis and Preparation for Analysis

Proper sample preparation is a critical step for the accurate analysis of this compound by LC-MS/MS. The process typically begins with the enzymatic hydrolysis of DNA to release the individual nucleosides, including the lesion of interest.

A combination of enzymes is often employed to ensure the complete digestion of the DNA. For example, a mixture of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase has been shown to completely release (5'S)-8,5'-cyclo-2'-deoxyadenosine from DNA. nih.gov In some protocols, DNase I and phosphodiesterases I and II are also used in combination with alkaline phosphatase. nih.govnist.gov The choice of enzymes can be critical, as the identity of the nucleoside adjacent to the lesion can influence its release. nih.gov

Following enzymatic hydrolysis, the sample is typically subjected to ultrafiltration to remove any remaining enzymes or large molecules that could interfere with the LC-MS/MS analysis. nih.gov

Key Parameters in LC-MS/MS Analysis of this compound

| Parameter | Description | Example/Finding | Reference |

|---|---|---|---|

| Detection Limit | The lowest amount of the compound that can be reliably detected. | As low as 0.1 fmol on-column for (5'R)- and (5'S)-8,5'-cyclo-2'-deoxyadenosines. | nih.gov |

| Quantification in Tissue | Measured levels of the compound in biological samples. | 0.133 ± 0.024 (R-cdA) and 0.498 ± 0.065 (S-cdA) molecules/107 DNA 2'-deoxynucleosides in mouse liver DNA. | nih.gov |

| Enzymatic Hydrolysis | Enzymes used to break down DNA into individual nucleosides for analysis. | Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase for complete release of (5'S)-cdA. | nih.gov |

Immunoassay-Based Detection Methods

Immunoassay-based methods provide an alternative approach for the detection and quantification of this compound. These techniques rely on the high specificity of antibodies to recognize and bind to the target molecule.

Development of Specific Monoclonal Antibodies (e.g., CdA-1)

A significant advancement in this area has been the development of a novel monoclonal antibody, designated CdA-1, which is specific for 8,5'-cyclo-2'-deoxyadenosine (cyclo-dA) in single-stranded DNA. nih.gov This antibody enables the detection of the lesion without the need for DNA hydrolysis, which is a requirement for mass spectrometry-based methods. nih.gov

Quantitative Immunoassays and Immunofluorescence Analysis

The CdA-1 antibody has been utilized to develop a quantitative immunoassay that demonstrates a linear dose-response relationship between the amount of cyclo-dA in oligonucleotides and the antibody's binding. nih.gov This assay has been used to show that treatment with Fenton-type reagents, which generate hydroxyl radicals, leads to a dose-dependent increase in cyclo-dA formation in DNA. nih.govebi.ac.uk

Furthermore, immunofluorescence analysis using the CdA-1 antibody allows for the in situ visualization of cyclo-dA within cells. nih.gov This capability is particularly valuable for studying the distribution and localization of this type of DNA damage within cellular structures. nih.govebi.ac.uk

32P-Postlabeling Assay for Ultrasensitive Detection

The 32P-postlabeling assay is an exceptionally sensitive method for detecting bulky DNA adducts, including this compound. nih.gov This technique can detect as few as 1-5 lesions per diploid mammalian cell. nih.gov

The assay involves the enzymatic digestion of DNA into dinucleotides. The modified dinucleotides containing the lesion are resistant to further digestion by nuclease P1. These resistant dinucleotides are then radiolabeled with 32P at their 5'-end by T4 polynucleotide kinase. The 32P-labeled dinucleotides are subsequently separated by thin-layer chromatography and quantified by autoradiography. nih.gov This method has been successfully used to identify and measure dinucleotides containing 8,5'-cyclo-2'-deoxyadenosine in DNA from mammalian tissues. nih.gov

Comparison of Detection Methodologies

| Methodology | Principle | Key Advantage | Detection Limit | Reference |

|---|---|---|---|---|

| LC-MS/MS | Separation by chromatography followed by mass-based detection. | High accuracy and specificity for quantification. | 0.1 fmol on-column. | nih.gov |

| Immunoassay | Specific antibody binding to the DNA lesion. | Enables in situ detection without DNA hydrolysis. | Dependent on antibody affinity. | nih.gov |

| 32P-Postlabeling | Radioactive labeling of modified nucleotides. | Ultrasensitive detection of bulky adducts. | 1-5 lesions per diploid cell. | nih.gov |

Comparative Analysis with Other Oxidative DNA Damage Markers (e.g., 8-oxo-dG) in Measurement

The quantification of oxidative DNA damage is crucial for understanding its role in various pathologies. While 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG) is the most commonly measured biomarker of oxidative DNA damage, other lesions, such as this compound, provide a more nuanced view of the damage landscape. nih.gov The comparative analysis of their measurement reveals significant differences in their chemical properties, abundance, and the analytical strategies required for their accurate quantification.

Key Differences in Chemical Nature and Formation:

8-oxo-dG is a product of the direct oxidation of the guanine base. In contrast, this compound is a tandem lesion, involving damage to both the sugar and base moieties of the same nucleoside. nih.govnih.gov This structural uniqueness, specifically the covalent bond between the C5' of the sugar and the C8 of the purine (B94841), dictates the analytical approach. oup.com

Analytical Methodologies and Challenges:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of both this compound and 8-oxo-dG. nih.gov However, the sample preparation for these two markers differs significantly. 8-oxo-dG can be released from DNA by either acid or enzymatic hydrolysis. In contrast, the 8,5'-covalent bond in this compound is resistant to acid hydrolysis, necessitating enzymatic digestion for its release from the DNA backbone. oup.com

There has been some debate in the scientific community regarding the optimal enzymatic cocktail for the complete release of 8,5'-cyclopurine-2'-deoxynucleosides from DNA, which is a critical step for accurate quantification. oup.com

Relative Abundance and Sensitivity Requirements:

A significant difference in the measurement of these two markers lies in their relative abundance. 8-oxo-dG is one of the most abundant oxidative DNA lesions. mdpi-res.com Conversely, 8,5'-cyclopurine-2'-deoxynucleosides, including this compound, are present at much lower levels, approximately two orders of magnitude lower than 8-oxo-dG under aerobic conditions. nih.gov This disparity in abundance necessitates highly sensitive analytical methods, such as LC-MS/MS, to accurately detect and quantify the less prevalent this compound. nih.gov

Biological Significance and Repair Pathways:

The two markers are processed by different DNA repair pathways, which affects their persistence in DNA and their biological implications. 8-oxo-dG is primarily repaired by the base excision repair (BER) pathway. frontiersin.org In contrast, the bulky, helix-distorting this compound is repaired by the nucleotide excision repair (NER) pathway. nih.gov This difference in repair mechanisms means that the ratio of these two markers could provide insights into the status of different DNA repair pathways within a cell.

Simultaneous Measurement and Research Findings:

Several studies have successfully developed and applied LC-MS/MS methods for the simultaneous measurement of 8-oxo-dG and 8,5'-cyclo-2'-deoxyadenosines in various biological samples, including urine and cellular DNA. nih.govnih.gov For instance, a study investigating oxidative stress in patients with prediabetes measured the urinary levels of 8-oxo-dG and the (5'R) and (5'S) diastereomers of 8,5'-cyclo-2'-deoxyadenosine. nih.govnih.gov The study found significantly elevated levels of both 8-oxo-dG and the (5'S)-8,5'-cyclo-2'-deoxyadenosine diastereomer in prediabetic patients compared to healthy volunteers, suggesting that the measurement of multiple markers can provide a more comprehensive assessment of oxidative stress. nih.govnih.gov

The following interactive data table summarizes the key comparative aspects of measuring this compound and 8-oxo-dG.

Interactive Data Table: Comparative Analysis of Oxidative DNA Damage Marker Measurement

| Feature | This compound | 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG) |

| Type of Lesion | Tandem (sugar and base damage) | Base damage |

| Formation | Hydroxyl radical attack on sugar moiety | Direct oxidation of guanine base |

| DNA Hydrolysis Method | Enzymatic digestion required | Acid or enzymatic hydrolysis |

| Relative Abundance | Low (~2 orders of magnitude lower than 8-oxo-dG) | High (one of the most abundant lesions) |

| Primary Repair Pathway | Nucleotide Excision Repair (NER) | Base Excision Repair (BER) |

| "Gold Standard" Analytical Method | LC-MS/MS | LC-MS/MS |

| Key Analytical Challenge | Ensuring complete enzymatic release from DNA; high sensitivity required | Preventing artifactual formation during sample preparation |

Biological Contexts and Models for Studying 5 Oxo 2 Deoxy 8,5 Cycloadenosine

In Vitro DNA Damage Induction Models

In vitro models are instrumental in elucidating the fundamental mechanisms of 5'-Oxo-2'-deoxy-8,5'-cycloadenosine formation. These controlled systems allow researchers to induce DNA damage and study the resulting lesions in isolation.

Ionizing radiation is a well-established method for inducing a spectrum of DNA lesions, including 8,5'-cyclopurine-2'-deoxynucleosides. Studies have demonstrated that exposure of aqueous DNA solutions to X-rays or gamma-rays leads to the formation of these lesions nih.govnih.gov. The process is initiated by the hydroxyl radical (•OH), a major reactive oxygen species generated by ionizing radiation, which attacks the 2'-deoxyadenosine (B1664071) moiety in DNA nih.govnih.gov. This attack can lead to the formation of both (5'R)- and (5'S)-diastereomers of 8,5'-cyclo-2'-deoxyadenosine (B1254554) nih.govnih.gov.

The yield of 8,5'-cyclo-2'-deoxyadenosine has been measured in DNA exposed to ionizing radiation at doses ranging from 2.5 to 80 Gray, with the amount of the lesion being comparable to other major modified bases in DNA nih.gov. The formation of these lesions has been observed to be dose-dependent nih.govnih.gov. Research has also shown that the yield of the deoxy analog of 8,5'-cycloadenosine-5'-monophosphate is two to three times higher in irradiated double-stranded DNA compared to single-stranded DNA nih.gov.

| Radiation Type | Key Findings | References |

|---|---|---|

| X-rays, Gamma-rays | Induces the formation of (5’R)- and (5’S)-diastereomers of 8,5’-cyclo-2’-deoxyadenosine. | nih.govnih.gov |

| Gamma-rays | Dose-dependent formation of 8,5'-cyclo-2'-deoxyguanosine (B17932), a related cyclopurine lesion. | nih.govnih.gov |

| Ionizing Radiation | Yield of 8,5'-cyclo-2'-deoxyadenosine is comparable to other major modified bases. | nih.gov |

Fenton-type reagents, which generate hydroxyl radicals through the reaction of a transition metal with hydrogen peroxide, are also employed to induce the formation of 8,5'-cyclopurine-2'-deoxynucleosides in vitro. Studies have shown that treating calf thymus DNA with Cu(II) or Fe(II) in combination with H2O2 and ascorbate results in the dose-responsive formation of both (5'R)- and (5'S)-diastereomers of 8,5'-cyclo-2'-deoxyadenosine nih.govnih.gov.

Interestingly, these studies revealed that the (5'R) diastereomers of both 8,5'-cyclo-2'-deoxyadenosine and its guanine counterpart are induced at significantly higher levels than the (5'S) diastereomers in these in vitro systems nih.govnih.gov. This observation contrasts with findings in mammalian tissues, where similar or greater levels of the (5'S) diastereomers are found, suggesting a more efficient in vivo repair of the (5'R) diastereomers nih.govnih.gov. The formation of 8,5'-cyclopurine-2'-deoxynucleosides via the Fenton reaction suggests it may be a significant endogenous source of this type of DNA damage nih.govnih.gov.

| Fenton-Type Reagent Composition | Key Findings | References |

|---|---|---|

| Cu(II)/H2O2/ascorbate | Dose-responsive formation of (5’R)- and (5’S)-diastereomers of 8,5’-cyclo-2’-deoxyadenosine. | nih.govnih.gov |

| Fe(II)/H2O2/ascorbate | Dose-responsive formation of (5’R)- and (5’S)-diastereomers of 8,5’-cyclo-2’-deoxyadenosine. | nih.govnih.gov |

| Cu(II) or Fe(II) with H2O2 and ascorbate | (5'R) diastereomers are induced at markedly higher levels than (5'S) counterparts in vitro. | nih.govnih.gov |

Cellular and Organismal Studies (Excluding Clinical Trials)

Moving beyond in vitro systems, cellular and organismal studies are vital for understanding the biological relevance of this compound. These studies investigate the detection, accumulation, and pathological implications of this lesion in living cells and whole organisms.

The presence of 8,5'-cyclopurine-2'-deoxynucleosides has been confirmed in DNA isolated from cultured mammalian cells nih.govnih.gov. For instance, Epstein-Barr-virus-transformed peripheral-blood B-lymphocytes, when subjected to gamma-irradiation, showed the formation of these lesions nih.gov. Methodologies such as liquid chromatography/mass spectrometry with isotope-dilution are employed for the sensitive and accurate quantification of these lesions in cellular DNA nih.gov.

Levels of 8,5'-cyclopurine-2'-deoxynucleosides have been detected in the DNA of various mammalian tissues and organs, indicating that they are a form of endogenous DNA damage nih.govnih.gov. For example, a study using a mouse model for Cockayne syndrome found measurable background levels of (5'S)-8,5'-cyclo-2'-deoxyadenosine in the brain, kidney, and liver of wild-type mice nih.govnih.gov. This demonstrates that these lesions are present even without exposure to exogenous oxidative stress nih.govnih.gov.

A significant body of research has linked the accumulation of 8,5'-cyclopurine-2'-deoxynucleosides to genetic disorders characterized by defects in the Nucleotide Excision Repair (NER) pathway, such as Xeroderma Pigmentosum (XP) and Cockayne Syndrome (CS) nih.govnih.govnih.gov. Unlike many other forms of oxidative DNA damage that are addressed by the Base Excision Repair (BER) pathway, the bulky, helix-distorting nature of 8,5'-cyclopurine-2'-deoxynucleosides necessitates their removal by NER nih.govnih.gov.

In individuals with XP, the deficiency in NER leads to the accumulation of these lesions, which is hypothesized to contribute to the severe neurodegeneration observed in some patients nih.govnih.gov. Similarly, studies on Cockayne Syndrome have shown that cells from CS patients and mouse models lacking functional CS proteins exhibit an accumulation of these lesions. For instance, cultured keratinocytes from CS-A patients showed an accumulation of (5'S)-8,5'-cyclo-2'-deoxyadenosine after exposure to ionizing radiation nih.gov. Furthermore, statistically significant higher background levels of (5'S)-8,5'-cyclo-2'-deoxyadenosine were found in the brain, kidney, and liver of CSB knockout mice compared to their wild-type counterparts, suggesting that the CSB protein plays a role in the repair of this lesion nih.govnih.gov. The accumulation of unrepaired (5'S)-8,5'-cyclo-2'-deoxyadenosine in vivo may contribute to the pathology associated with Cockayne Syndrome nih.govnih.gov.

| Genetic Disorder | Associated Gene Defect | Key Findings Regarding 8,5'-cyclo-2'-deoxyadenosine | References |

|---|---|---|---|

| Xeroderma Pigmentosum (XP) | Deficiency in Nucleotide Excision Repair (NER) | Accumulation of 8,5'-cyclopurine-2'-deoxynucleosides is proposed to contribute to neurodegeneration. | nih.govnih.gov |

| Cockayne Syndrome (CS) | Defects in CS-A or CS-B proteins involved in NER | Cultured cells from CS-A patients accumulate (5'S)-8,5'-cyclo-2'-deoxyadenosine after irradiation. CSB knockout mice show elevated background levels of this lesion in various organs. | nih.govnih.gov |

Role as a Biomarker of Oxidative Stress in Biological Systems (e.g., Urine Analysis)

The compound this compound is part of a class of DNA lesions known as 8,5'-cyclopurine-2'-deoxynucleosides, which are considered significant markers of oxidative stress. These lesions are unique because they involve damage to both the sugar and base components of the same nucleoside, resulting from hydroxyl radical attack. nih.govnih.gov Specifically, the (5'R) and (5'S) diastereomers of 8,5'-cyclo-2'-deoxyadenosine (cdA) are measured in biological samples, such as urine, to assess the level of oxidatively induced DNA damage in the body. nih.govnih.gov

The analysis of these lesions in urine provides a non-invasive method to monitor systemic oxidative stress. Hyperglycemia, a condition associated with prediabetes and type 2 diabetes mellitus (T2DM), is known to induce a state of oxidative stress. nih.govnih.govresearchgate.net Consequently, studies have investigated the urinary levels of these DNA damage products in patients with these conditions compared to healthy individuals.

One such study utilized liquid chromatography-isotope dilution tandem mass spectrometry for the absolute quantification of (5'R)-8,5'-cyclo-2'-deoxyadenosine (R-cdA) and (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) in urine samples from patients with prediabetes, T2DM, and healthy volunteers. nih.govnih.gov The findings revealed that the urinary levels of S-cdA were significantly higher in patients with prediabetes compared to the healthy control group. nih.govnih.gov However, no statistically significant difference was observed for R-cdA levels between the groups. nih.govnih.gov These results suggest that increased oxidative DNA damage is present even before the clinical manifestation of T2DM. nih.gov

The study also found positive correlations between the levels of another major oxidative DNA lesion, 8-oxo-2'-deoxyguanosine (8-oxo-dG), and both R-cdA and S-cdA in the prediabetic and newly diagnosed T2DM groups. nih.govnih.gov This reinforces the utility of measuring a panel of markers, including the diastereomers of 8,5'-cyclo-2'-deoxyadenosine, for a more reliable assessment of oxidative stress. nih.gov

| Biomarker | Patient Group | Finding Compared to Healthy Volunteers | Correlation with 8-oxo-dG |

|---|---|---|---|

| (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) | Prediabetes | Significantly higher levels | Positive correlation |

| (5'R)-8,5'-cyclo-2'-deoxyadenosine (R-cdA) | Prediabetes & T2DM | No statistically significant difference | Positive correlation |

Enzymatic and Biochemical Studies of Interaction

The interaction of this compound and its related cyclopurine lesions with cellular machinery, particularly DNA repair enzymes, has been a subject of significant biochemical investigation. Due to the covalent bond linking the sugar and base moieties, these lesions are bulky and distort the DNA helix, which precludes their removal by simple base excision repair (BER) pathways. nih.gov

Studies have shown that 8,5'-cyclopurine-2'-deoxynucleosides are primarily repaired by the nucleotide excision repair (NER) pathway in mammalian cells. nih.govnih.gov Research using HeLa cell extracts demonstrated that duplex oligonucleotides containing (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) were repaired via NER, which involves dual incisions on the damaged strand to remove a short stretch of nucleotides containing the lesion. nih.gov The efficiency of this repair process can be influenced by the base opposite the lesion. For instance, an S-cdA paired with a cytosine (S-cdA·dC mispair) was excised more efficiently than when paired with its correct partner thymine (S-cdA·dT), while pairing with adenine (B156593) (S-cdA·dA) resulted in less efficient excision. nih.gov

In contrast to the robust recognition by the NER machinery, investigations into the interaction of these lesions with BER enzymes have shown a lack of activity. A study examining seven purified base excision repair enzymes found no detectable excision or binding activity on duplex oligonucleotide substrates containing S-cdA. nih.gov This confirms that the complex, bulky nature of the cyclopurine lesion is not a substrate for the enzymes of the BER pathway.

For analytical and quantification purposes, specific enzymatic cocktails are used to digest DNA and release the this compound nucleoside. Complete release of (5'S)-cdA from DNA has been achieved through hydrolysis using a combination of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. nih.gov Another methodology for hydrolyzing DNA to its constituent nucleosides for analysis involves a combination of DNase I, phosphodiesterases I and II, and alkaline phosphatase. nih.gov These enzymatic digestion methods are crucial for accurately measuring the levels of these lesions in biological DNA samples.

| Enzyme/Pathway | Type of Interaction | Substrate | Outcome/Observation |

|---|---|---|---|

| Nucleotide Excision Repair (NER) | Repair | (5'S)-8,5'-cyclo-2'-deoxyadenosine in DNA | Recognizes and removes the lesion via dual incision. nih.gov |

| Base Excision Repair (BER) Enzymes | Repair (Attempted) | (5'S)-8,5'-cyclo-2'-deoxyadenosine in DNA | No detectable excision or binding. nih.gov |

| Nuclease P1 | DNA Digestion (for analysis) | DNA containing (5'S)-8,5'-cyclo-2'-deoxyadenosine | Contributes to the complete release of the nucleoside. nih.gov |

| Snake Venom Phosphodiesterase | DNA Digestion (for analysis) | DNA containing (5'S)-8,5'-cyclo-2'-deoxyadenosine | Contributes to the complete release of the nucleoside. nih.gov |

| Alkaline Phosphatase | DNA Digestion (for analysis) | DNA containing (5'S)-8,5'-cyclo-2'-deoxyadenosine | Contributes to the complete release of the nucleoside. nih.govnih.gov |

| DNase I | DNA Digestion (for analysis) | DNA containing 8,5'-cyclo-2'-deoxyadenosine | Used in combination to hydrolyze DNA to nucleosides. nih.gov |

| Phosphodiesterase I & II | DNA Digestion (for analysis) | DNA containing 8,5'-cyclo-2'-deoxyadenosine | Used in combination to hydrolyze DNA to nucleosides. nih.gov |

Future Research Directions and Translational Implications Non Clinical

Further Elucidation of Stereospecific Biological Effects of Diastereomers

The existence of 5'-Oxo-2'-deoxy-8,5'-cycloadenosine as two diastereomers, (5'R)-cdA and (5'S)-cdA, presents a fascinating area for continued investigation. Research has already established that these stereoisomers are not biologically equivalent. For instance, the nucleotide excision repair (NER) pathway, the primary mechanism for removing these lesions, exhibits a clear preference, with the (5'R) diastereomer being repaired more efficiently than the (5'S) form nih.govmdpi.com. This differential repair efficiency is thought to be due to the distinct structural distortions each isomer imposes on the DNA double helix researchgate.netmdpi.com. The (5'R) isomer is suggested to cause a more significant distortion of the DNA backbone and impairment of base stacking, which may facilitate its recognition by the NER machinery researchgate.net.

Future research should aim to further dissect the molecular basis for this stereospecific recognition and repair. High-resolution structural studies of NER proteins in complex with DNA containing each diastereomer would provide invaluable insights. Moreover, the differential biological impacts extend beyond repair. For example, DNA polymerase β (pol β) can efficiently bypass a (5'R)-cdA lesion but is significantly blocked by the (5'S)-cdA isomer mdpi.com. Additionally, Poly(ADP-ribose) polymerase 1 (PARP1), a key player in DNA damage response, exhibits a higher binding affinity for the (5'S)-cdA lesion compared to the (5'R)-cdA form, suggesting distinct recognition patterns mdpi.compreprints.org. A deeper understanding of how different cellular proteins interact with these diastereomers will be crucial for a complete picture of their biological consequences.

Investigation of Enzymatic Processing Beyond NER (if applicable to novel findings)

While it is well-established that this compound is a substrate for the Nucleotide Excision Repair (NER) pathway and not for the Base Excision Repair (BER) pathway nih.govnih.govnih.govnih.gov, emerging evidence suggests potential involvement of other enzymatic players. The covalent bond between the C8 of the purine (B94841) and the C5' of the deoxyribose prevents cleavage of the N-glycosidic bond by DNA glycosylases, the initiating enzymes of BER nih.gov.

However, one intriguing study has pointed to a possible role for NEIL1, a DNA glycosylase involved in BER, in the cellular repair of both (5'R)-cdA and (5'S)-cdA acs.org. The accumulation of these lesions in the liver DNA of mice lacking the neil1 gene suggests that NEIL1 may be involved in their repair, possibly through an interaction with components of the NER pathway acs.org. This finding challenges the strict division of labor between NER and BER for this particular lesion and opens up a new area of investigation into potential crosstalk between these two major DNA repair pathways in the processing of complex oxidative DNA damage. Future studies should aim to elucidate the precise mechanism of NEIL1's involvement and whether other BER proteins might also play a role.

Development of Novel Detection Tools for In Situ Analysis

Accurate and sensitive detection of this compound is paramount for understanding its formation, accumulation, and biological roles. Current methodologies, such as those based on mass spectrometry coupled with gas chromatography or high-performance liquid chromatography (GC-MS and HPLC-MS/MS), have been instrumental in identifying and quantifying both the (5'R) and (5'S) diastereomers in DNA both in vitro and in vivo nih.govnist.gov. These techniques are highly sensitive and specific.

However, a significant challenge remains in the development of tools for the in situ analysis of these lesions within cells and tissues. Such methods would allow for the visualization of lesion distribution and localization, providing critical spatial information that is lost with techniques requiring DNA extraction and hydrolysis. Future research should focus on developing novel probes, antibodies, or other molecular tools that can specifically recognize the cdA lesion within the context of the cellular environment. Success in this area would enable a more dynamic and spatially resolved understanding of where and when these lesions form and accumulate, particularly in relation to cellular processes like transcription and replication.

Deeper Understanding of Mutagenic Potential and Specificity in Various Organisms

Studies in Escherichia coli have demonstrated that this compound is both genotoxic and mutagenic nih.govacs.org. The (5'S)-cdA lesion, in particular, is a strong block to DNA replication, and its bypass is highly dependent on the error-prone DNA polymerase V acs.org. This can lead to specific mutational signatures.

While these studies in prokaryotic systems have been informative, a more comprehensive understanding of the mutagenic potential and specificity of cdA in various organisms, especially in mammalian cells, is needed. The replication machinery and DNA damage tolerance pathways are more complex in eukaryotes. It is known that human polymerase η can bypass these lesions with a degree of accuracy nih.gov. However, the fidelity of this bypass and the potential for mutagenesis by other specialized polymerases require further investigation. Comparative studies across different species and cell types will be essential to determine if the mutational outcomes observed in bacteria are conserved and to identify any organism-specific differences in the processing and mutagenic consequences of this lesion.

Exploration of Linkages to Disease Pathogenesis Beyond Accumulation (purely mechanistic, non-clinical)

The accumulation of this compound has been strongly implicated in the neurodegenerative aspects of NER-deficiency syndromes like Xeroderma Pigmentosum (XP) and Cockayne Syndrome (CS) nih.govnih.govnih.gov. The proposed mechanism centers on the fact that these lesions are potent blocks to transcription by RNA polymerase II nih.govnih.gov. In non-dividing cells such as neurons, the inability to repair these lesions through NER leads to persistent blocks in gene expression, ultimately causing neuronal dysfunction and death nih.gov.

Future research should delve deeper into the mechanistic consequences of this transcriptional blockage. For example, understanding which specific genes are preferentially affected and how the stalling of RNA polymerase at these lesion sites triggers downstream signaling pathways will be critical. Furthermore, the impact of these lesions on other DNA-dependent processes, such as the functioning of DNA helicases, is an area ripe for exploration figshare.com. Moving beyond a simple model of accumulation, future studies should aim to build a detailed, mechanistic framework that connects the presence of a cdA lesion at a specific genomic location to a cascade of molecular events that contribute to disease pathogenesis.

Computational Modeling for Predictive Understanding of Lesion Behavior

Computational modeling, particularly molecular dynamics simulations, has proven to be a powerful tool for understanding the structural consequences of this compound in DNA researchgate.netnih.govacs.org. These studies have revealed that the lesion induces significant local distortions in the DNA double helix, including an unusual sugar pucker and altered base stacking researchgate.netnih.gov. These structural perturbations are thought to be the basis for the recognition of the lesion by the NER system and its ability to block DNA and RNA polymerases nih.gov.

The future of computational modeling in this field lies in its potential for predictive understanding. By refining simulation parameters and employing more advanced modeling techniques, it may become possible to predict how subtle variations in DNA sequence context or the presence of nearby lesions might influence the structural and dynamic properties of DNA containing a cdA lesion mdpi.com. This, in turn, could help predict the efficiency of repair, the likelihood of polymerase stalling, and the potential for mutagenesis at specific genomic sites. Integrating computational predictions with experimental validation will be a powerful approach to unraveling the complex behavior of this DNA lesion.

Q & A

Q. What are the primary methodologies for synthesizing and characterizing 5'-Oxo-2'-deoxy-8,5'-cycloadenosine?

Synthesis typically involves oxidative cyclization of 2'-deoxyadenosine derivatives under controlled conditions, followed by purification via reverse-phase HPLC. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) for structural elucidation and mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight. Purity is validated using HPLC with UV detection at 260 nm .

Q. How can researchers detect and quantify this compound in biological samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using isotope-dilution techniques is the gold standard. Stable isotope-labeled internal standards (e.g., ¹⁵N/¹³C-labeled analogs) improve accuracy. Sample preparation involves enzymatic digestion of DNA, solid-phase extraction, and enrichment protocols to isolate the compound from complex matrices .

Q. What in vitro assays are suitable for studying its role as an adenosine receptor antagonist?

Radioligand binding assays (e.g., using [³H]-NECA or [³H]-CGS21680) determine receptor affinity (Ki values). Functional assays like cAMP accumulation or calcium flux measurements in HEK293 cells transfected with adenosine receptors (A₁, A₂A, A₂B, A₃) assess antagonistic activity. Dose-response curves and Schild analysis validate competitive inhibition .

Advanced Research Questions

Q. How does the structural conformation of this compound influence its stability in duplex DNA?

X-ray crystallography and molecular dynamics simulations reveal that the 8,5'-cyclo bridge induces helical distortion, destabilizing base pairing. Stability assays (thermal denaturation, circular dichroism) show reduced melting temperatures (Tm) in DNA duplexes containing the lesion. Comparative studies with (5’S)-8,5’-cyclo-2’-deoxyadenosine highlight stereochemical impacts on DNA repair enzyme recognition .

Q. What experimental strategies resolve contradictions in repair efficiency data across different cell models?

Contradictions often arise from cell-specific repair pathways (e.g., nucleotide excision repair vs. base excision repair). Use isogenic cell lines (e.g., NER-deficient vs. BER-deficient) to isolate repair mechanisms. Quantify lesion persistence via LC-MS/MS and correlate with transcriptomic/proteomic profiles of repair enzymes (e.g., XPG, OGG1) .

Q. How can researchers integrate this compound into in vivo models of neurodegenerative disease?

Transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) are injected intracerebroventricularly with the compound to assess adenosine receptor modulation. Behavioral tests (Morris water maze, rotarod) and immunohistochemistry (Aβ plaques, tau phosphorylation) evaluate cognitive and pathological outcomes. Pharmacokinetic studies measure blood-brain barrier penetration using microdialysis .

Q. What computational approaches predict the compound’s interactions with adenosine receptors?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (AMBER, GROMACS) model binding poses and free energy landscapes. Quantum mechanics/molecular mechanics (QM/MM) refine electronic interactions (e.g., hydrogen bonding with His264 in A₂A receptor). Validate predictions with mutagenesis (e.g., Ala-scanning) and functional assays .

Methodological Best Practices

Q. How should researchers design controls for studies on oxidative DNA lesions involving this compound?

Include sham-treated samples (no oxidizing agent) and positive controls (e.g., γ-irradiated DNA). Use lesion-specific repair enzymes (e.g., Fpg for 8-oxo-dG) to confirm specificity. Spike synthetic this compound into control samples to validate detection limits .

Q. What statistical methods are appropriate for analyzing dose-response data in receptor antagonism studies?

Nonlinear regression (GraphPad Prism) fits dose-response curves to calculate EC₅₀/IC₅₀ values. Bootstrap resampling estimates confidence intervals. For multi-receptor studies, two-way ANOVA with post-hoc Tukey tests identifies significant differences across receptor subtypes .

Q. How can researchers address variability in lesion quantification across LC-MS/MS platforms?

Standardize protocols using NIST-traceable reference materials. Participate in inter-laboratory comparisons (e.g., ESCODD initiatives). Normalize data to internal standards and report coefficients of variation (CV) for intra- and inter-assay precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.